molecular formula C18H16O5 B3204341 5,7,3'-Trimethoxyflavone CAS No. 103430-01-9

5,7,3'-Trimethoxyflavone

Cat. No.: B3204341
CAS No.: 103430-01-9
M. Wt: 312.3 g/mol
InChI Key: VXUYWDCUZZMTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,3’-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5 . It has an average mass of 312.317 Da and a monoisotopic mass of 312.099762 Da . It’s also known as 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one .


Molecular Structure Analysis

The molecular structure of 5,7,3’-Trimethoxyflavone consists of a benzopyranone structure with methoxy groups attached at the 5, 7, and 3’ positions . The SMILES string representation is COc1cccc(c1)C2=CC(=O)c3c(OC)cc(OC)cc3O2 .

Scientific Research Applications

Metabolite Identification and Activity Studies

  • Metabolite Identification : 5,7,3',4'-Tetramethoxyflavone (TMF), a related polymethoxyflavone, has been studied for its metabolism in rats. Researchers developed an isotope-labeling method to identify TMF metabolites in rat urine, contributing to our understanding of its metabolic pathways (Lu et al., 2012).

  • Antiviral Activity : A study on 5,6,7-trimethoxyflavone (a compound similar to 5,7,3'-Trimethoxyflavone) showed inhibitory effects against herpes simplex virus and human cytomegalovirus, indicating its potential antiviral applications (Hayashi et al., 1997).

Properties

IUPAC Name

5,7-dimethoxy-2-(3-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-5-11(7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUYWDCUZZMTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206046
Record name 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103430-01-9
Record name 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103430-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7,3'-Trimethoxyflavone
Reactant of Route 2
Reactant of Route 2
5,7,3'-Trimethoxyflavone
Reactant of Route 3
Reactant of Route 3
5,7,3'-Trimethoxyflavone
Reactant of Route 4
Reactant of Route 4
5,7,3'-Trimethoxyflavone
Reactant of Route 5
5,7,3'-Trimethoxyflavone
Reactant of Route 6
5,7,3'-Trimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.